

# An In-Depth Technical Guide to Dimethylphenylphosphine

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## Compound of Interest

Compound Name: *Dimethylphenylphosphine*

Cat. No.: *B1211355*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of **dimethylphenylphosphine**, a versatile organophosphorus compound. It is intended to be a key resource for professionals in research and development who utilize phosphine ligands in chemical synthesis and catalysis.

## Core Properties of Dimethylphenylphosphine

**Dimethylphenylphosphine**, also known as phenyldimethylphosphine, is an organophosphorus compound widely employed as a ligand in transition metal catalysis.<sup>[1]</sup> Its chemical structure consists of a phosphorus atom bonded to a phenyl group and two methyl groups.<sup>[1]</sup> This substitution pattern imparts intermediate steric and electronic properties relative to trialkylphosphines (like trimethylphosphine) and triarylphosphines (like triphenylphosphine).  
<sup>[1]</sup>

## Quantitative Data Summary

The fundamental physicochemical properties of **dimethylphenylphosphine** are summarized in the table below for easy reference.

Property	Value	References
Molecular Formula	C <sub>8</sub> H <sub>11</sub> P	[1][2][3][4]
Linear Formula	(CH <sub>3</sub> ) <sub>2</sub> PC <sub>6</sub> H <sub>5</sub>	[2][5]
Molecular Weight	138.15 g/mol	[2][3][4][5]
CAS Number	672-66-2	[1][2][5]
Appearance	Colorless to light pale yellow liquid	[1][3]
Density	0.971 g/mL at 25 °C	[1][5]
Boiling Point	74-75 °C at 12 mmHg	[1][4][5]
Refractive Index	n <sub>20/D</sub> 1.563	[5]
Flash Point	49 °C (120.2 °F) - closed cup	[1][5]
Solubility	Insoluble in water; Soluble in organic solvents	[1][4]

## Experimental Protocols

### 1. Synthesis of Dimethylphenylphosphine

The standard laboratory preparation of **dimethylphenylphosphine** involves the reaction of dichlorophenylphosphine with a methyl Grignard reagent, such as methylmagnesium bromide. [1]

Materials:

- Dichlorophenylphosphine (C<sub>6</sub>H<sub>5</sub>PCl<sub>2</sub>)
- Methylmagnesium bromide (CH<sub>3</sub>MgBr) in a suitable ether solvent (e.g., diethyl ether, THF)
- Anhydrous diethyl ether
- Standard glassware for Grignard reactions (e.g., three-neck flask, dropping funnel, condenser)

- Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

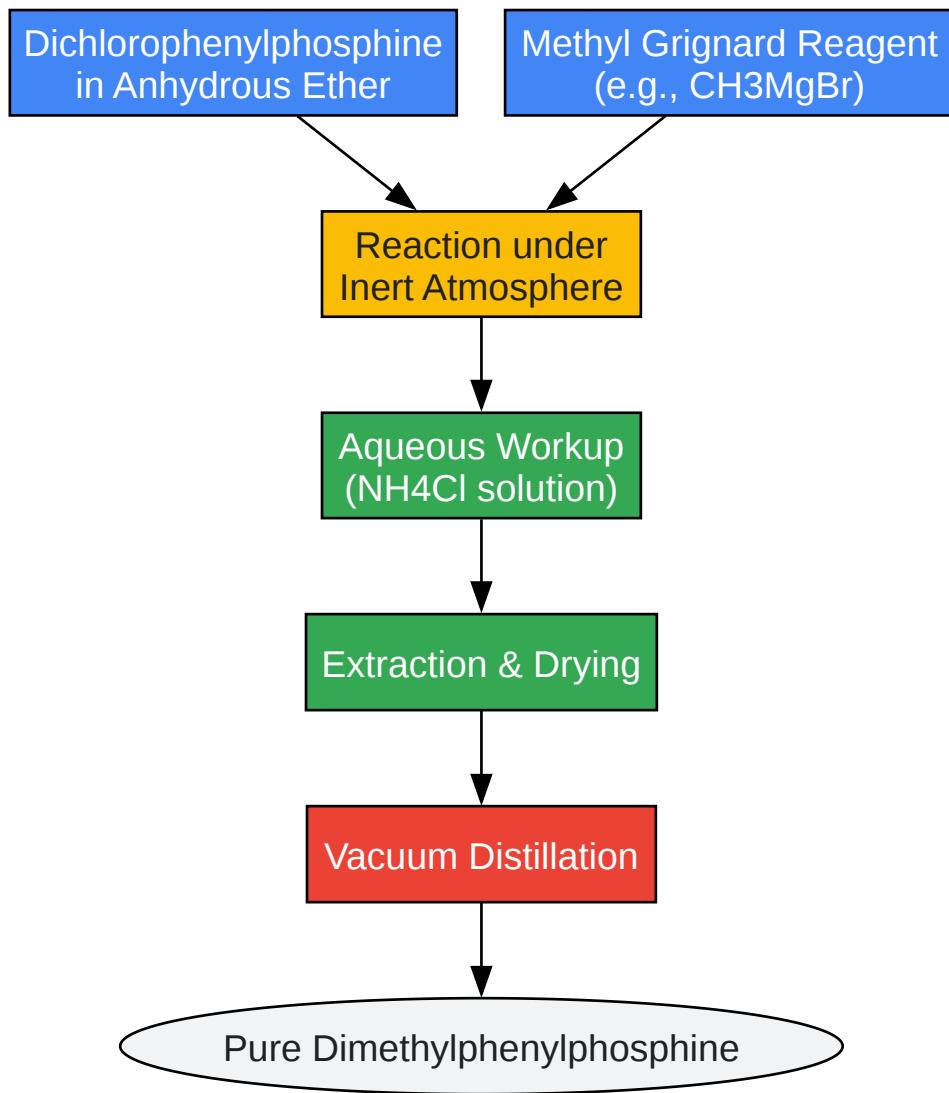
- Set up a flame-dried three-neck flask equipped with a dropping funnel, a condenser, and an inlet for an inert gas.
- Under a positive pressure of nitrogen or argon, charge the flask with a solution of dichlorophenylphosphine in anhydrous diethyl ether.
- Cool the flask in an ice bath.
- Slowly add a solution of methylmagnesium bromide from the dropping funnel to the stirred solution of dichlorophenylphosphine. The reaction is exothermic and should be controlled by the rate of addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
- The reaction is then quenched by the careful, slow addition of a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
- The crude **dimethylphenylphosphine** is purified by vacuum distillation to yield a colorless liquid.[\[1\]](#)

## Visualized Workflows and Relationships

### Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **dimethylphenylphosphine** from dichlorophenylphosphine and a methyl Grignard reagent.

## Synthesis of Dimethylphenylphosphine



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### Synthesis of Dimethylphenylphosphine.

#### Relationship of Phosphine Ligands

**Dimethylphenylphosphine**'s utility in catalysis stems from its electronic and steric properties, which are intermediate between those of trialkylphosphines and triarylphosphines. This relationship is visualized below based on ligand cone angle (a measure of steric bulk) and basicity.

## Properties of Related Phosphine Ligands

## Increasing Steric Bulk (Cone Angle)

Trimethylphosphine (PMe<sub>3</sub>)  
Cone Angle: 118°

Dimethylphenylphosphine (PMe<sub>2</sub>Ph)  
Cone Angle: 122°

Triphenylphosphine (PPh<sub>3</sub>)  
Cone Angle: 145°

## Decreasing Basicity (pKa of conjugate acid)

[HPEt<sub>3</sub>]<sup>+</sup>  
pKa: 8.7

[HMe<sub>2</sub>Ph]<sup>+</sup>  
pKa: 6.8

[HPPh<sub>3</sub>]<sup>+</sup>  
pKa: 2.7

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## Comparison of Phosphine Ligand Properties.

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## References

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